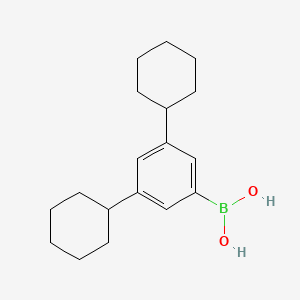
3-((Chloromethoxy)methyl)-1,1-difluorocyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Chloromethoxy)methyl)-1,1-difluorocyclobutane is an organic compound characterized by the presence of a cyclobutane ring substituted with chloromethoxy and difluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Chloromethoxy)methyl)-1,1-difluorocyclobutane typically involves the reaction of cyclobutane derivatives with chloromethyl methyl ether and difluoromethylating agents. One common method includes the use of a base such as sodium hydride to deprotonate the cyclobutane derivative, followed by the addition of chloromethyl methyl ether to introduce the chloromethoxy group. The difluoromethyl group can be introduced using difluoromethylating reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-((Chloromethoxy)methyl)-1,1-difluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Elimination Reactions: Under strong basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include substituted cyclobutane derivatives.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include alkanes or partially reduced derivatives.
科学研究应用
3-((Chloromethoxy)methyl)-1,1-difluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 3-((Chloromethoxy)methyl)-1,1-difluorocyclobutane involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can disrupt normal cellular processes, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Chloromethyl methyl ether: Shares the chloromethoxy group but lacks the difluorocyclobutane structure.
Difluoromethylcyclobutane: Contains the difluoromethyl group but lacks the chloromethoxy group.
Uniqueness
3-((Chloromethoxy)methyl)-1,1-difluorocyclobutane is unique due to the combination of both chloromethoxy and difluoromethyl groups on a cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
分子式 |
C6H9ClF2O |
|---|---|
分子量 |
170.58 g/mol |
IUPAC 名称 |
3-(chloromethoxymethyl)-1,1-difluorocyclobutane |
InChI |
InChI=1S/C6H9ClF2O/c7-4-10-3-5-1-6(8,9)2-5/h5H,1-4H2 |
InChI 键 |
VBJRHTBFZKEJQN-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(F)F)COCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-(tert-butylsulfinylamino)spiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B15337677.png)
![N-[3-[(E)-N'-hydroxycarbamimidoyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B15337680.png)
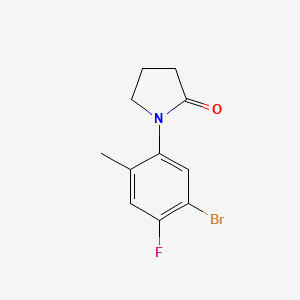
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate](/img/structure/B15337704.png)
![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B15337710.png)
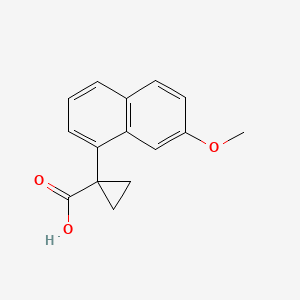
![8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one](/img/structure/B15337722.png)

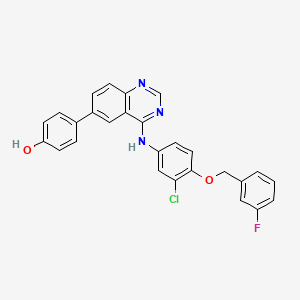
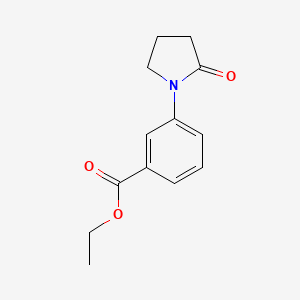

![2,2-difluoro-5,11-diiodo-4,12-dimethyl-8-(2,3,4,5,6-pentamethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337751.png)
